

Structure-Activity Relationship of 4-Methylamphetamine Analogs: A Technical Guide

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Compound of Interest

Compound Name: 4-Methylamphetamine, (-)-

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Introduction

4-Methylamphetamine (4-MA) is a potent psychoactive substance that primarily targets monoamine transporters, leading to significant effects on the central nervous system. As a substituted amphetamine, its chemical scaffold offers numerous possibilities for analog synthesis, each with a potentially unique pharmacological profile. Understanding the structure-activity relationship (SAR) of 4-MA analogs is crucial for the development of novel therapeutic agents, for predicting the pharmacological effects of new psychoactive substances, and for forensic analysis. This technical guide provides an in-depth analysis of the SAR of 4-MA analogs, focusing on their interactions with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. It summarizes quantitative data, details experimental methodologies, and visualizes key biological and experimental processes.

Data Presentation: Quantitative Structure-Activity Relationship Data

The pharmacological activity of 4-methylamphetamine analogs is highly dependent on their structural modifications. The following tables summarize the in vitro potencies of various N-alkylated 4-MA analogs at the dopamine, norepinephrine, and serotonin transporters. The data is presented as IC50 values for uptake inhibition and EC50 values for neurotransmitter release.

Table 1: Monoamine Transporter Uptake Inhibition (IC₅₀, nM) of N-Alkyl 4-Methylamphetamine Analogs in Rat Brain Synaptosomes[1]

Compound	DAT (IC ₅₀ , nM)	NET (IC ₅₀ , nM)	SERT (IC ₅₀ , nM)
N-Methyl 4-MA	18.3 ± 2.1	10.5 ± 1.5	98.7 ± 12.3
N-Ethyl 4-MA	55.6 ± 7.8	33.1 ± 4.5	289 ± 35
N-Propyl 4-MA	245 ± 31	158 ± 21	1,245 ± 156
N-Butyl 4-MA	876 ± 102	562 ± 73	>10,000

Table 2: Monoamine Transporter Release (EC₅₀, nM) of N-Alkyl 4-Methylamphetamine Analogs in Rat Brain Synaptosomes[1]

Compound	DAT (EC ₅₀ , nM)	NET (EC ₅₀ , nM)	SERT (EC ₅₀ , nM)
N-Methyl 4-MA	25.1 ± 3.2	15.8 ± 2.0	125 ± 16
N-Ethyl 4-MA	115 ± 15	63.1 ± 8.1	447 ± 58
N-Propyl 4-MA	>1,000	>1,000	2,512 ± 326
N-Butyl 4-MA	>10,000	>10,000	>10,000

Data presented as mean ± SEM.

Note on Phenyl-Substituted Analogs: While the N-alkylation of 4-MA has been systematically studied, there is a notable lack of comprehensive quantitative data in the public domain regarding the systematic substitution on the phenyl ring of 4-methylamphetamine and its effect on monoamine transporter activity. Structure-activity relationships of related compounds, such as methcathinone analogs, suggest that substitutions at the para-position of the phenyl ring can significantly influence selectivity for DAT versus SERT[2]. For instance, in para-substituted methcathinones, the steric properties of the substituent are a key determinant of this selectivity[2]. Further research is required to systematically quantify the impact of various phenyl substitutions on the pharmacological profile of 4-MA analogs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of 4-methylamphetamine analogs.

Monoamine Transporter Uptake Inhibition Assay in Rat Brain Synaptosomes

This assay determines the potency of compounds to inhibit the uptake of radiolabeled monoamine neurotransmitters into isolated nerve terminals (synaptosomes).

a. Synaptosome Preparation:

- Euthanize adult male Sprague-Dawley rats via CO₂ asphyxiation and decapitate.
- Rapidly dissect the striatum (for DAT), hypothalamus (for NET), and hippocampus (for SERT) on ice.
- Homogenize tissues in 10 volumes of ice-cold 0.32 M sucrose buffer.
- Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
- Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
- Resuspend the resulting pellet (P2) in Krebs-phosphate buffer (pH 7.4) to the desired protein concentration (typically 0.1-0.2 mg/mL).

b. Uptake Inhibition Assay Protocol:

- Pre-incubate synaptosomal preparations (100 µL) with various concentrations of the test compound (10 µL) or vehicle for 10 minutes at 37°C.
- Initiate the uptake reaction by adding a fixed concentration of the radiolabeled substrate: [³H]dopamine (for DAT), [³H]norepinephrine (for NET), or [³H]serotonin (for SERT) (10 µL).
- Incubate for a short period (e.g., 5 minutes) at 37°C.

- Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
- Wash the filters rapidly with ice-cold buffer to remove unbound radiolabel.
- Measure the radioactivity retained on the filters by liquid scintillation counting.
- Determine non-specific uptake in the presence of a high concentration of a known uptake inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).
- Calculate IC₅₀ values by non-linear regression analysis of the concentration-response curves.

Monoamine Transporter Release Assay in Rat Brain Synaptosomes

This assay measures the ability of a compound to induce the release of pre-loaded radiolabeled monoamines from synaptosomes.

a. Synaptosome Preparation and Preloading:

- Prepare synaptosomes as described in the uptake inhibition assay protocol.
- Preload the synaptosomes by incubating them with a low concentration of [³H]dopamine, [³H]norepinephrine, or [³H]serotonin for 30 minutes at 37°C.
- After incubation, wash the synaptosomes by centrifugation and resuspension in fresh buffer to remove excess radiolabel.

b. Release Assay Protocol:

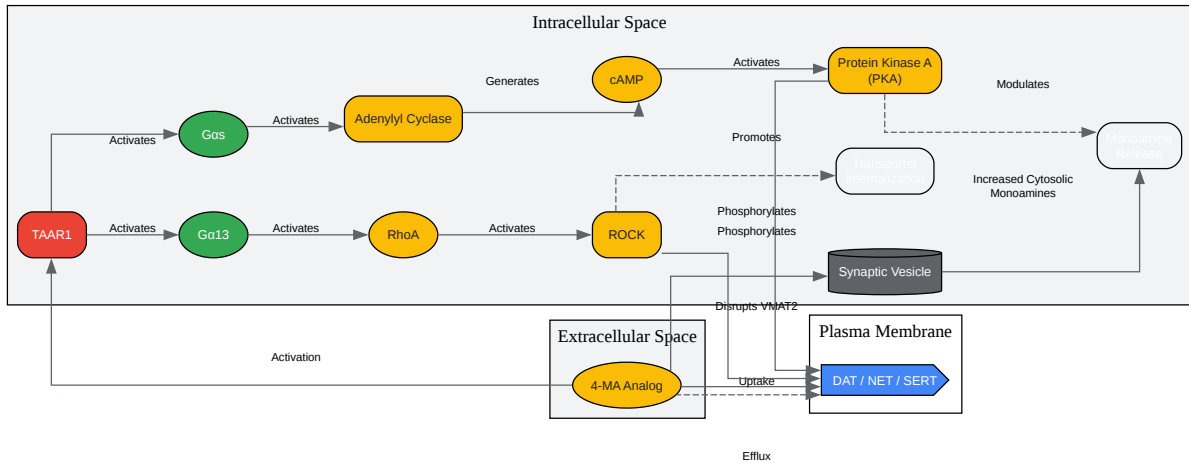
- Aliquot the preloaded synaptosomes into tubes.
- Initiate the release by adding various concentrations of the test compound or vehicle.
- Incubate for a defined period (e.g., 10 minutes) at 37°C.
- Terminate the release by rapid filtration, as described in the uptake assay.

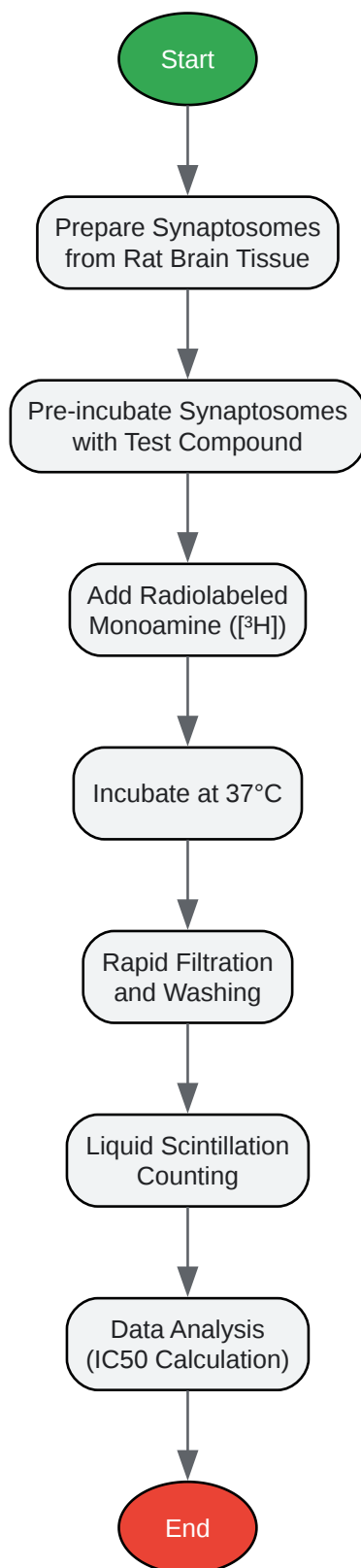
- Measure the radioactivity remaining in the synaptosomes (on the filter).
- Determine basal release in the presence of vehicle and maximal release in the presence of a potent releasing agent (e.g., amphetamine).
- Calculate EC50 values for release by non-linear regression analysis of the concentration-response curves.

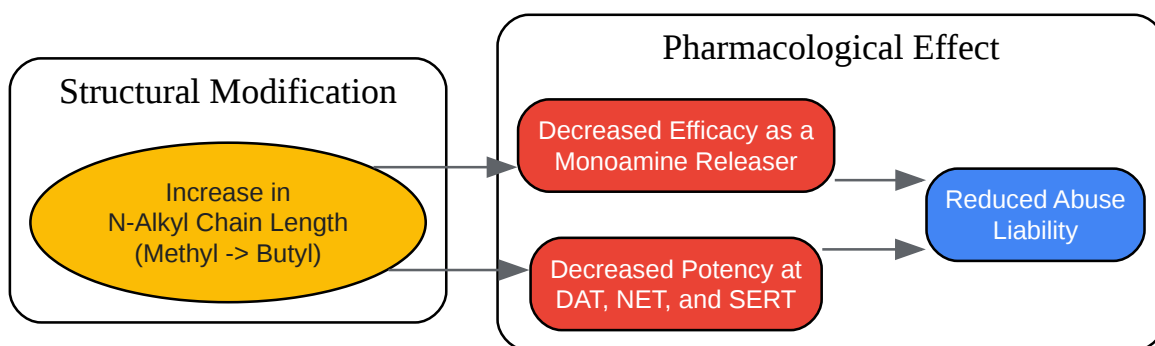
Mandatory Visualizations

Signaling Pathways of Amphetamine Analogs

Amphetamine and its analogs exert their effects not only by directly interacting with monoamine transporters but also by activating intracellular signaling cascades. A key player in this process is the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G protein-coupled receptor.







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References

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